4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole
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Overview
Description
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . This particular compound features a cyclohexyl group substituted with two methyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound of the imidazole class, known for its wide range of applications.
2-Methylimidazole: A derivative with a methyl group at the 2-position, used in various chemical reactions.
4-Methylimidazole: Another derivative with a methyl group at the 4-position, known for its use in pharmaceuticals and agrochemicals.
Uniqueness
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole is unique due to the presence of the cyclohexyl group substituted with two methyl groups.
Properties
CAS No. |
2408662-26-8 |
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Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
5-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H20N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h7-11H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
CGVPZYVYSKGFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)CC2=CN=CN2 |
Origin of Product |
United States |
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